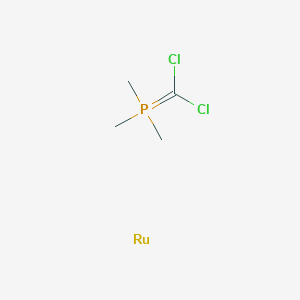
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane--ruthenium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1): is a complex organometallic compound that features a ruthenium center coordinated with a dichloromethylidene ligand and a trimethyl-lambda~5~-phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with dichloromethylidene and trimethyl-lambda~5~-phosphane ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphane ligands or halide ligands under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Biology: The compound has potential applications in biological research, particularly in the development of new drugs and therapeutic agents. Its unique coordination environment may allow for selective interactions with biological molecules.
Medicine: In medicine, the compound is being explored for its potential use in cancer therapy. Ruthenium-based compounds have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparación Con Compuestos Similares
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–osmium (1/1): Similar to the ruthenium compound but with osmium as the central metal.
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–iridium (1/1): Similar to the ruthenium compound but with iridium as the central metal.
Uniqueness: The uniqueness of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) lies in its specific coordination environment and the properties imparted by the ruthenium center. Compared to its osmium and iridium analogs, the ruthenium compound may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
496834-19-6 |
|---|---|
Fórmula molecular |
C4H9Cl2PRu |
Peso molecular |
260.1 g/mol |
Nombre IUPAC |
dichloromethylidene(trimethyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C4H9Cl2P.Ru/c1-7(2,3)4(5)6;/h1-3H3; |
Clave InChI |
HHZWBHDUPWUIKX-UHFFFAOYSA-N |
SMILES canónico |
CP(=C(Cl)Cl)(C)C.[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
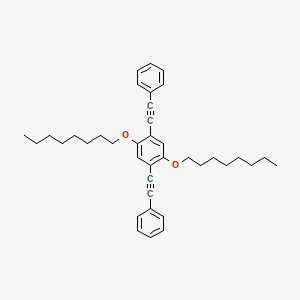
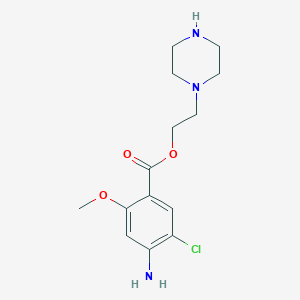
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
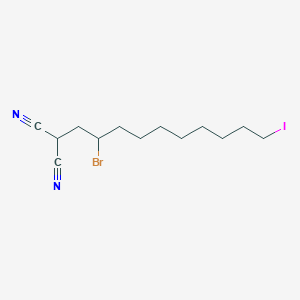
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
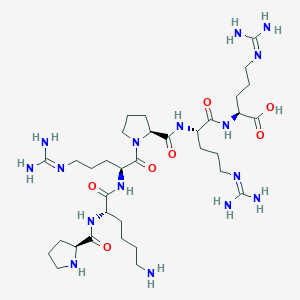
![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
